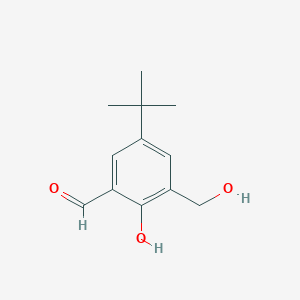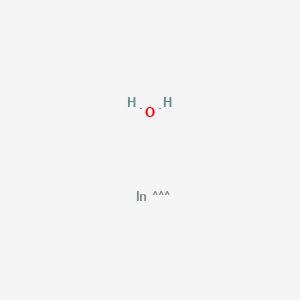
2-Chloro-5,6,7,8-tetrahydroquinolin-8-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-氯-5,6,7,8-四氢喹啉-8-胺是一种有机化合物,其分子式为C(9)H({11})ClN(_2)。该化合物属于喹啉家族,以其多样的生物活性及其在药物化学中的应用而闻名。其结构中存在氯原子和胺基使其成为各种化学反应中的多功能中间体。
准备方法
合成路线和反应条件
2-氯-5,6,7,8-四氢喹啉-8-胺的合成通常涉及以下步骤:
起始原料: 合成通常从2-氯苯胺开始。
环化: 2-氯苯胺与合适的试剂(例如醛或酮)发生环化反应,形成喹啉环。
还原: 然后将得到的喹啉衍生物还原,形成四氢喹啉结构。
工业生产方法
在工业环境中,2-氯-5,6,7,8-四氢喹啉-8-胺的生产可能涉及:
间歇式加工: 使用大型反应器依次进行环化、还原和胺化步骤。
连续流动化学: 使用连续流动反应器来提高反应效率和收率。
化学反应分析
反应类型
2-氯-5,6,7,8-四氢喹啉-8-胺可以进行多种化学反应,包括:
氧化: 该化合物可以被氧化生成喹啉衍生物。
还原: 进一步还原可以导致完全饱和的胺。
取代: 氯原子可以被其他亲核试剂(例如胺或硫醇)取代。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO(_4)) 和三氧化铬 (CrO(_3))。
还原: 通常使用氢化铝锂 (LiAlH(_4)) 或钯催化剂下的氢气 (H(_2)) 等还原剂。
取代: 亲核取代反应通常使用叠氮化钠 (NaN(_3)) 或硫脲等试剂。
主要产物
氧化: 喹啉衍生物。
还原: 完全饱和的胺。
取代: 根据所用亲核试剂的不同,会得到各种取代的喹啉衍生物。
科学研究应用
2-氯-5,6,7,8-四氢喹啉-8-胺在科学研究中具有多种应用:
化学: 用作合成更复杂有机分子的中间体。
生物学: 对其潜在的生物活性进行研究,包括抗菌和抗癌特性。
医药: 被探索为各种治疗领域的药物发现中的先导化合物。
工业: 用于生产染料、颜料和其他工业化学品。
作用机制
2-氯-5,6,7,8-四氢喹啉-8-胺的作用机制取决于其具体的应用:
生物活性: 该化合物可能会与细胞靶标(如酶或受体)相互作用,从而导致特定生物途径的抑制或激活。
化学反应性: 氯原子和胺基的存在使得该化合物能够进行各种化学转化,使其成为有机合成中宝贵的中间体。
相似化合物的比较
类似化合物
5,6,7,8-四氢喹啉-8-胺: 缺少氯原子,这可能会影响其反应性和生物活性。
2-氯喹啉: 含有氯原子,但缺少四氢和胺基,导致不同的化学性质。
8-氨基喹啉: 结构相似,但缺少四氢成分,影响其整体稳定性和反应性。
独特性
2-氯-5,6,7,8-四氢喹啉-8-胺因其氯原子和四氢喹啉结构的组合而独一无二,这种组合提供了反应性和稳定性的平衡。这使其成为各种化学和生物应用的多功能化合物。
属性
分子式 |
C9H11ClN2 |
|---|---|
分子量 |
182.65 g/mol |
IUPAC 名称 |
2-chloro-5,6,7,8-tetrahydroquinolin-8-amine |
InChI |
InChI=1S/C9H11ClN2/c10-8-5-4-6-2-1-3-7(11)9(6)12-8/h4-5,7H,1-3,11H2 |
InChI 键 |
IEVYMQKRNGSTKJ-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C2=C(C1)C=CC(=N2)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(2S)-4-[3-(2-aminocyclopropyl)phenoxy]-1-(benzylamino)-1-oxobutan-2-yl]benzamide;hydrochloride](/img/structure/B12098256.png)



![2-[(2-Amino-3-hydroxybutanoyl)amino]-4-methylsulfanylbutanoic acid](/img/structure/B12098289.png)



![8-Hydroxy-6-methoxy-5,6,6a,7,8,9-hexahydropyrrolo[2,1-c][1,4]benzodiazepin-11-one](/img/structure/B12098310.png)


![1-[2-(2-Aminopropanoylamino)-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12098321.png)

![7,8-Dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylic acid benzyl ester](/img/structure/B12098337.png)
